1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

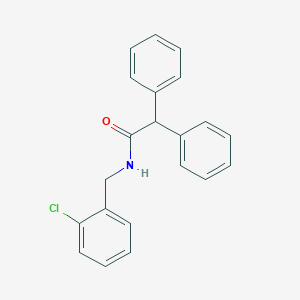

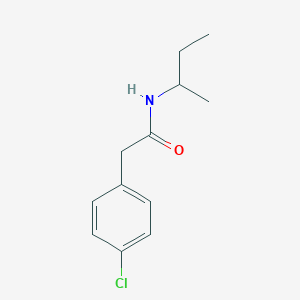

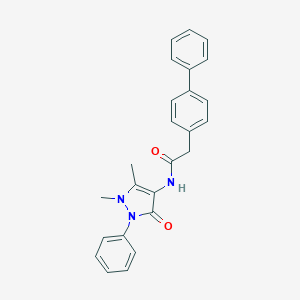

The compound “1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid” appears to contain a morpholine ring, a pyrrolidine ring, and a carboxylic acid group. Morpholine is a common motif in pharmaceuticals and is known for its use as a corrosion inhibitor in steam boiler systems . Pyrrolidine is a cyclic secondary amine, which is a key building block in many natural products and pharmaceuticals . The carboxylic acid group is a common functional group that can participate in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a morpholine ring (a six-membered ring containing an oxygen and a nitrogen), a pyrrolidine ring (a five-membered ring containing a nitrogen), and a carboxylic acid group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The morpholine ring could participate in electrophilic aromatic substitution reactions or act as a nucleophile. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The morpholine ring could potentially make the compound more soluble in water .科学的研究の応用

Morpholine Derivatives in Pharmacology

Morpholine derivatives have been recognized for their broad spectrum of pharmacological activities. The morpholine ring, a six-membered aromatic heterocycle containing both nitrogen and oxygen atoms, plays a crucial role in the development of compounds with diverse pharmacological actions. Recent studies highlight the significance of morpholine and its analogs in medicinal chemistry, emphasizing their potential in synthesizing novel therapeutic agents with various biological activities (Asif & Imran, 2019).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for creating compounds aimed at treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage. This review details the bioactive molecules featuring the pyrrolidine ring, discussing their selectivity and the influence of steric factors on biological activity. The synthesis and structure-activity relationships of pyrrolidine-containing compounds are explored, highlighting their therapeutic potential (Li Petri et al., 2021).

Carboxylic Acids in Liquid-Liquid Extraction and Biocatalysis

Carboxylic acids play a pivotal role in the separation processes and biocatalytic applications. Recent advancements in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids have been reviewed, focusing on their recovery from diluted aqueous streams and their significance in producing bio-based plastics. The review discusses solvent properties, regeneration strategies, and the economic feasibility of carboxylic acid extraction processes (Sprakel & Schuur, 2019). Additionally, the inhibition of biocatalysts by carboxylic acids, their impact on microbial fermentation processes, and strategies to increase microbial robustness are examined, highlighting the dual role of carboxylic acids in biotechnology (Jarboe et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c15-11-8-10(12(16)17)9-14(11)3-1-2-13-4-6-18-7-5-13/h10H,1-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSUFEIQXUHPSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)

![2,2-dimethyl-N-[2-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B349944.png)

![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)

![N-(2,4-difluorophenyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B350000.png)

![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)